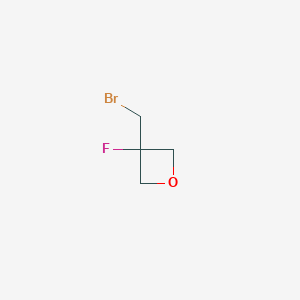

3-(Bromomethyl)-3-fluorooxetane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-3-fluorooxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrFO/c5-1-4(6)2-7-3-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZVKJVPHVROMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623048 | |

| Record name | 3-(Bromomethyl)-3-fluorooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865451-86-1 | |

| Record name | 3-(Bromomethyl)-3-fluorooxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865451-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-3-fluorooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)-3-fluorooxetane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(Bromomethyl)-3-fluorooxetane, a valuable fluorinated building block in medicinal chemistry and drug discovery. The introduction of the 3-fluorooxetane moiety can significantly enhance the metabolic stability, membrane permeability, and binding affinity of bioactive molecules. This document details the synthetic pathway, provides experimental protocols for key reactions, and presents relevant physicochemical and spectral data.

Synthetic Pathway Overview

The most plausible synthetic route to this compound involves a two-step sequence starting from the commercially available or readily synthesized 3-oxetanone. The pathway consists of the following key transformations:

-

Synthesis of the Precursor: 3-Fluoro-3-(hydroxymethyl)oxetane: This intermediate is prepared from 3-oxetanone through a process that introduces both a fluorine atom and a hydroxymethyl group at the 3-position of the oxetane ring.

-

Bromination of 3-Fluoro-3-(hydroxymethyl)oxetane: The final product is obtained by the conversion of the primary alcohol in the precursor to a bromide.

Caption: Overall synthetic pathway for this compound.

Physicochemical and Spectral Data

A summary of the available physicochemical and spectral data for the key compounds in the synthesis is presented below.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 3-Oxetanone | 6704-31-0 | C₃H₄O₂ | 72.06 | 140 | 1.19 |

| 3-Fluoro-3-(hydroxymethyl)oxetane | 865451-85-0 | C₄H₇FO₂ | 106.10 | 137.5 ± 15.0 (Predicted) | 1.32 ± 0.1 (Predicted) |

| This compound | 865451-86-1 | C₄H₆BrFO | 168.99 | 149.6 ± 25.0 (Predicted)[1] | 1.66 ± 0.1 (Predicted)[1] |

Table 2: Spectral Data

| Compound | 1H NMR | 13C NMR | 19F NMR | Mass Spec. |

| 3-Oxetanone | 4.65 (s, 4H) | 75.2, 212.0 | - | - |

| 3-Fluoro-3-(hydroxymethyl)oxetane | Data not available | Data not available | Data not available | Data not available |

| This compound | 3.85 (d, J=10.4 Hz, 2H), 4.75 (d, J=6.4 Hz, 2H), 4.85 (d, J=6.4 Hz, 2H) | Data not available | -145.3 | Data not available |

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of 3-Oxetanone

A high-yield synthesis of 3-oxetanone can be achieved from 1,3-dichloroacetone in a three-step process involving carbonyl protection, ring closure, and deprotection.

Experimental Workflow for 3-Oxetanone Synthesis

Caption: Workflow for the synthesis of 3-oxetanone.

Protocol:

-

Carbonyl Protection: 1,3-dichloroacetone is reacted with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid in toluene under reflux with a Dean-Stark apparatus to remove water. The product, 2,2-bis(chloromethyl)-1,3-dioxolane, is obtained after workup.

-

Ring Closure: The protected dichloro-intermediate is then subjected to an intramolecular Williamson ether synthesis. This is achieved by refluxing with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to form the spirocyclic intermediate.

-

Deprotection: The final step is the acidic hydrolysis of the ketal protecting group. The spirocyclic intermediate is heated in an aqueous solution containing a catalytic amount of a non-nucleophilic acid, such as phosphoric acid or hydrochloric acid. The 3-oxetanone product is then isolated by extraction and purified by distillation. A reported yield for this final step is 92%.

Synthesis of 3-Fluoro-3-(hydroxymethyl)oxetane

Bromination of 3-Fluoro-3-(hydroxymethyl)oxetane

The conversion of the primary alcohol of 3-fluoro-3-(hydroxymethyl)oxetane to the corresponding bromide can be effectively carried out using the Appel reaction, which is known for its mild conditions and high yields.[2][3]

Experimental Workflow for Bromination

Caption: Workflow for the bromination of 3-fluoro-3-(hydroxymethyl)oxetane.

Protocol (General Appel Reaction Procedure): [4][5]

-

Reaction Setup: To a solution of 3-fluoro-3-(hydroxymethyl)oxetane (1.0 eq) and triphenylphosphine (1.5 - 2.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, a solution of carbon tetrabromide (1.3 - 2.0 eq) in the same solvent is added dropwise.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is typically filtered to remove the precipitated triphenylphosphine oxide. The filtrate is then washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Safety Information

-

This compound: This compound should be handled with care. Assume it is a potential irritant and handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

-

Carbon Tetrabromide (CBr₄): Toxic and harmful. Handle with extreme caution in a fume hood.

-

Triphenylphosphine (PPh₃): Irritant. Avoid inhalation and contact with skin.

-

Phosphorus Tribromide (PBr₃) (Alternative Brominating Agent): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

This technical guide provides a framework for the synthesis of this compound. Researchers should consult the primary literature and perform appropriate risk assessments before undertaking any experimental work.

References

- 1. This compound [myskinrecipes.com]

- 2. Appel Reaction [organic-chemistry.org]

- 3. Appel reaction - Wikipedia [en.wikipedia.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. 3-bromomethyl-3-fluorooxetane - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of 3-(Bromomethyl)-3-fluorooxetane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-3-fluorooxetane is a halogenated derivative of oxetane, a four-membered cyclic ether. The presence of both a fluorine atom and a bromomethyl group on the strained oxetane ring imparts unique chemical properties, making it a valuable building block in medicinal chemistry and drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule, while the reactive bromomethyl group provides a convenient handle for introducing the 3-fluorooxetane moiety into larger, more complex structures through nucleophilic substitution reactions. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, along with proposed experimental protocols and logical workflows.

Core Chemical Properties

Quantitative data for this compound is primarily based on predictions and data from similar compounds due to a lack of extensive experimental studies in publicly available literature.

Table 1: General and Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 865451-86-1 | Chemical Abstract Service Registry Number |

| Molecular Formula | C₄H₆BrFO | - |

| Molecular Weight | 168.99 g/mol | Calculated |

| Boiling Point | 149.6 ± 25.0 °C | Predicted[1] |

| Density | 1.66 ± 0.1 g/cm³ | Predicted[1] |

| Appearance | Not specified | Likely a liquid at room temperature |

| Solubility | Not specified | Expected to be soluble in common organic solvents |

Reactivity and Stability

The chemical reactivity of this compound is dictated by two primary features: the strained oxetane ring and the reactive carbon-bromine bond.

-

Oxetane Ring Reactivity : The four-membered oxetane ring possesses significant ring strain (approximately 106 kJ/mol), making it susceptible to ring-opening reactions under certain conditions.[2] While more stable than the three-membered epoxide ring, the oxetane ring can be cleaved by strong acids, Lewis acids, and potent nucleophiles.[3][4][5] The reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon atom.

-

Bromomethyl Group Reactivity : The bromomethyl group is a classic electrophilic site, readily undergoing nucleophilic substitution (SN2) reactions. The bromine atom is a good leaving group, allowing for the facile introduction of a wide range of nucleophiles, such as amines, azides, thiols, and cyanides. This reactivity is central to its utility as a building block for incorporating the 3-fluorooxetane motif.

-

Stability : The compound is expected to be stable under standard laboratory conditions, though it should be stored away from strong acids and bases to prevent degradation. The presence of the electron-withdrawing fluorine atom may influence the reactivity of the oxetane ring and the bromomethyl group.

Proposed Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 3-Fluoro-3-(hydroxymethyl)oxetane (Hypothetical)

A potential route to the precursor, 3-fluoro-3-(hydroxymethyl)oxetane, could involve the fluorination of a suitable starting material, such as 3-hydroxy-3-(hydroxymethyl)oxetane, using a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST).

Step 2: Bromination of 3-Fluoro-3-(hydroxymethyl)oxetane (Proposed Protocol)

This proposed protocol is adapted from methods used for the bromination of similar alcohols.

Materials:

-

3-Fluoro-3-(hydroxymethyl)oxetane

-

Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) (for an Appel reaction)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard laboratory glassware.

Procedure (using PBr₃):

-

Dissolve 3-fluoro-3-(hydroxymethyl)oxetane in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (approximately 0.33 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or flash column chromatography.

Spectroscopic Properties (Predicted)

Experimental spectroscopic data for this compound is not available. The following are predictions based on its chemical structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |

| ¹H NMR | |||

| -CH₂Br | ~3.5 - 3.8 | Doublet | ²J(H,F) |

| Oxetane -CH₂- | ~4.5 - 4.8 | Multiplet | |

| ¹³C NMR | |||

| -CH₂Br | ~35 - 40 | Doublet | ²J(C,F) |

| Quaternary C-F | ~90 - 100 | Doublet | ¹J(C,F) |

| Oxetane -CH₂- | ~75 - 80 | Doublet | ²J(C,F) |

Note: The predicted chemical shifts and coupling constants are estimates and may vary depending on the solvent and experimental conditions. A ¹⁹F NMR spectrum would also be characteristic, showing a single resonance with coupling to the adjacent protons and carbons.

Mass Spectrometry (Predicted)

In a mass spectrum, this compound would be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of a bromine radical (•Br) and potentially the opening of the oxetane ring.

Applications in Medicinal Chemistry

This compound is a valuable reagent for introducing the 3-fluorooxetane moiety into drug candidates. This structural motif can confer several advantageous properties:

-

Improved Metabolic Stability : The fluorine atom can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Enhanced Binding Affinity : The polarity and hydrogen bond accepting capability of the oxetane oxygen can lead to stronger interactions with biological targets.[7]

-

Modified Physicochemical Properties : The introduction of the 3-fluorooxetane group can modulate lipophilicity and aqueous solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME) properties.

Typical Reaction Workflow in Drug Discovery

Caption: General workflow for incorporating the 3-fluorooxetane moiety.

Safety Information

A comprehensive Safety Data Sheet (SDS) for this compound should be consulted before handling. Based on the functional groups present, the following hazards can be anticipated:

-

Corrosive/Irritant : As an alkyl bromide, it is likely to be irritating to the skin, eyes, and respiratory system.

-

Lachrymator : Many brominated organic compounds are lachrymators.

-

Toxic : Alkylating agents can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Conclusion

This compound is a promising building block for medicinal chemistry, offering a means to introduce the beneficial 3-fluorooxetane moiety into novel drug candidates. While experimental data on its properties are scarce, predictions based on its structure and the chemistry of related compounds provide a solid foundation for its use in research and development. Further experimental investigation into its synthesis, reactivity, and spectroscopic properties is warranted to fully exploit its potential in drug discovery.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Oxetane - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Bromomethyl)-3-fluorooxetane (CAS Number: 865451-86-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Bromomethyl)-3-fluorooxetane, a valuable building block in medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical information for its use in research and development.

Chemical Identity and Properties

This compound is a halogenated oxetane derivative that has garnered significant interest in drug discovery programs. The presence of the fluorine atom and the strained oxetane ring imparts unique physicochemical properties to molecules that incorporate this moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 865451-86-1 | [1] |

| Molecular Formula | C₄H₆BrFO | [2] |

| Molecular Weight | 168.99 g/mol | [2] |

| Chemical Structure |  | |

| IUPAC Name | This compound | |

| Predicted Boiling Point | 149.6 ± 25.0 °C | [2] |

| Predicted Density | 1.66 ± 0.1 g/cm³ | [2] |

| Storage Conditions | 2-8°C, sealed, dry, light-proof | [2] |

Table 2: Predicted Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | ~4.5 - 4.8 | Doublet of doublets | Oxetane ring protons adjacent to oxygen. |

| ~3.8 - 4.1 | Doublet of doublets | Bromomethyl protons. The electronegativity of the adjacent fluorine and the oxetane ring will cause a downfield shift.[3] | |

| ¹³C NMR | ~95 - 105 | Doublet (¹JCF) | Quaternary carbon bearing the fluorine and bromomethyl group. A large one-bond C-F coupling is expected.[4] |

| ~75 - 85 | Doublet (²JCF) | Methylene carbons of the oxetane ring. A smaller two-bond C-F coupling is expected. | |

| ~30 - 40 | Doublet (²JCF) | Bromomethyl carbon. | |

| ¹⁹F NMR | -150 to -180 | Multiplet | The chemical shift is referenced to CFCl₃. The exact shift will be influenced by the solvent and the substitution on the oxetane ring.[5][6] |

Synthesis and Experimental Protocols

The synthesis of this compound is not widely detailed in publicly available literature. However, a plausible and commonly employed synthetic strategy for 3,3-disubstituted oxetanes involves an intramolecular Williamson ether synthesis.[7][8][9] A likely precursor for this synthesis is 3-fluoro-3-(hydroxymethyl)oxetane (CAS 865451-85-0).[10]

Below is a representative experimental protocol for the synthesis of a bromomethyl-substituted oxetane, adapted from procedures for similar compounds.[11] This should be considered a general guideline and may require optimization for the specific target molecule.

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from a suitable precursor like 2-(bromomethyl)-2-fluoro-1,3-propanediol, or more likely, a bromination of 3-fluoro-3-(hydroxymethyl)oxetane.

Representative Experimental Protocol: Bromination of a Hydroxymethyl Oxetane

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific substrate and safety considerations.

Materials:

-

3-Fluoro-3-(hydroxymethyl)oxetane

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-fluoro-3-(hydroxymethyl)oxetane (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Brominating Agent: Slowly add a solution of carbon tetrabromide (1.2 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.

Reactivity and Applications in Drug Discovery

This compound is primarily utilized as a versatile building block in medicinal chemistry for the introduction of the 3-fluorooxetane moiety into drug candidates.[2] The oxetane ring is a valuable isostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[7][9]

Key advantages of incorporating the 3-fluorooxetane motif include:

-

Improved Metabolic Stability: The C-F bond is highly stable, and the oxetane ring can block sites of metabolic oxidation.

-

Enhanced Solubility: The polar nature of the oxetane's ether oxygen can improve the aqueous solubility of a compound.

-

Modulation of Lipophilicity: The introduction of fluorine can significantly alter the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Increased Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

The bromomethyl group serves as a reactive handle for nucleophilic substitution (Sₙ2) reactions, allowing for the facile coupling of the oxetane moiety to various scaffolds containing nucleophiles such as amines, alcohols, thiols, and carbanions.

Safety and Handling

A safety data sheet (SDS) for this compound indicates that it is for research and development use only.[1] As with all brominated organic compounds, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained oxetane ring and a fluorine atom offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. While detailed experimental data in the public domain is limited, the established chemistry of oxetanes provides a solid foundation for its synthesis and application in the development of novel therapeutics.

References

- 1. 3-bromomethyl-3-fluorooxetane - Safety Data Sheet [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. canbipharm.com [canbipharm.com]

- 11. benchchem.com [benchchem.com]

3-(Bromomethyl)-3-fluorooxetane molecular weight and formula

This document provides the core physicochemical properties of 3-(Bromomethyl)-3-fluorooxetane, a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] The introduction of the fluorinated oxetane moiety can enhance metabolic stability, membrane permeability, and binding affinity of active molecules.[1]

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄H₆BrFO | [2] |

| Molecular Weight | 168.99 g/mol | [2][3] |

| CAS Number | 865451-86-1 | [2][3] |

Chemical Structure

dot graph { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [label="C", pos="0,1!", fontcolor="#202124"]; "C2" [label="C", pos="1,0!", fontcolor="#202124"]; "O" [label="O", pos="-1,0!", fontcolor="#EA4335"]; "C3" [label="C", pos="0,-1!", fontcolor="#202124"]; "C4" [label="C", pos="0,-2!", fontcolor="#202124"]; "Br" [label="Br", pos="1,-2!", fontcolor="#34A853"]; "F" [label="F", pos="-1,-1!", fontcolor="#4285F4"];

"C1" -- "C2" [color="#202124"]; "C2" -- "C3" [color="#202124"]; "C3" -- "O" [color="#202124"]; "O" -- "C1" [color="#202124"]; "C3" -- "C4" [color="#202124"]; "C4" -- "Br" [color="#202124"]; "C3" -- "F" [color="#202124"]; } } 2D structure of this compound.

References

Spectroscopic Profile of 3-(Bromomethyl)-3-fluorooxetane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel building block, 3-(Bromomethyl)-3-fluorooxetane. This compound is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorinated oxetane moiety. This document presents the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Introduction

This compound is a valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The incorporation of a 3-fluorooxetane ring can significantly impact a molecule's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity. Accurate and thorough spectroscopic characterization is crucial for confirming the structure and purity of this reagent and its subsequent derivatives. This guide serves as a reference for the expected spectroscopic signatures of this compound.

Spectroscopic Data

NMR Spectroscopy

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 4.8 - 4.6 | dm | JHF ≈ 20 Hz | -CH₂-O- (axial) |

| ~ 4.6 - 4.4 | dm | JHF ≈ 6 Hz | -CH₂-O- (equatorial) |

| ~ 3.8 - 3.6 | d | JHF ≈ 22 Hz | -CH₂-Br |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 95 - 90 | d | JCF ≈ 250 Hz | C-F |

| ~ 78 - 74 | d | JCF ≈ 25 Hz | -CH₂-O- |

| ~ 35 - 30 | d | JCF ≈ 20 Hz | -CH₂-Br |

Table 3: Expected ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -130 to -140 | m | - | -F |

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2980 - 2850 | Medium | C-H stretching |

| ~ 1150 - 1050 | Strong | C-F stretching |

| ~ 980 | Strong | Oxetane ring breathing |

| ~ 700 - 600 | Medium-Strong | C-Br stretching |

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 168/170 | Moderate | [M]⁺ (Molecular ion peak with Br isotopes) |

| 89 | High | [M - Br]⁺ |

| 71 | Moderate | [C₃H₄FO]⁺ |

| 57 | High | [C₃H₅O]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024.

-

Spectral Width: -10 to 220 ppm.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 64.

-

Spectral Width: -50 to -250 ppm (referenced to CFCl₃).

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are processed with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C and ¹⁹F) followed by a Fourier transform. Phase and baseline corrections are applied manually.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

A background spectrum of the clean salt plates is recorded prior to the sample scan.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct infusion. For GC-MS, a dilute solution in a volatile solvent like dichloromethane is injected.

-

Instrumentation: A mass spectrometer capable of electron ionization (EI) is used.

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40 - 400.

-

Scan Rate: 1 scan/second.

-

Source Temperature: 200 °C.

-

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for bromine-containing fragments.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Reactivity of 3-(Bromomethyl)-3-fluorooxetane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Bromomethyl)-3-fluorooxetane is a key building block in medicinal chemistry, prized for its ability to introduce the 3-fluorooxetane moiety into potential drug candidates. This structural motif can significantly enhance physicochemical properties such as metabolic stability, aqueous solubility, and membrane permeability.[1] The reactivity of the primary bromide in this compound is central to its utility, proceeding primarily through a bimolecular nucleophilic substitution (SN2) mechanism. This guide provides a comprehensive overview of its reactivity with various nucleophiles, presenting available quantitative data, detailed experimental protocols, and logical workflows for key synthetic transformations.

Core Reaction Mechanism: Bimolecular Nucleophilic Substitution (SN2)

The reaction of this compound with nucleophiles is a classic example of an SN2 reaction. In this concerted, single-step process, the nucleophile attacks the electrophilic carbon atom of the bromomethyl group, leading to the simultaneous displacement of the bromide leaving group.

Key Characteristics:

-

Substrate: As a primary alkyl halide, this compound is sterically unhindered at the reaction center, favoring the SN2 pathway.

-

Nucleophile: A wide range of nucleophiles, including amines, thiols, azide, and phenolates, can be employed. The strength of the nucleophile will influence the reaction rate.

-

Leaving Group: The bromide ion (Br⁻) is an effective leaving group, facilitating the substitution reaction.

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are typically used to enhance the reactivity of anionic nucleophiles.

-

Stereochemistry: As with all SN2 reactions, the substitution proceeds with an inversion of configuration at the electrophilic carbon.

Quantitative Data: Reactivity with Various Nucleophiles

While specific kinetic data for this compound is not widely published, the following tables summarize typical reaction conditions and yields for nucleophilic substitution reactions with analogous 3-(halomethyl)-3-substituted oxetanes. This data provides a comparative baseline for assessing reactivity.

Table 1: Reaction with N-Nucleophiles

| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Azide | 3-(Tosyloxymethyl)-3-methyloxetane | DMF | 85 | 24 | 85 | [2] |

| Various Amines | 3-Bromo-4-nitropyridine | N/A | ~150 | N/A | N/A | [3] |

Table 2: Reaction with O-Nucleophiles

| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Phenoxide | Activated Substrate | DMSO | N/A | N/A | N/A | [4] |

| Various Alcohols | 3-Aryl-3-hydroxyoxetane | Dichloromethane | N/A | N/A | Good | N/A |

Note: Data for O-nucleophiles with this compound is extrapolated from general Williamson ether synthesis principles and reactions with similar oxetane precursors.

Experimental Protocols

The following protocols are representative examples of nucleophilic substitution reactions involving 3-(halomethyl)-3-substituted oxetanes.

Synthesis of 3-(Azidomethyl)-3-methyloxetane

This protocol describes the synthesis of an azide-substituted oxetane from a tosylate precursor, which is mechanistically analogous to the reaction with a bromide.

Materials:

-

3-Methyl-3-(toluenesulfonyloxymethyl)oxetane

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Methylene chloride

Procedure:

-

In a reaction flask equipped with a stir bar, suspend 3-methyl-3-(toluenesulfonyloxymethyl)oxetane (1.0 eq) and sodium azide (1.1 eq) in DMF.[2]

-

Heat the flask to 85°C in an oil bath and maintain stirring for 24 hours.[2]

-

After 24 hours, cool the reaction mixture to ambient temperature.[2]

-

Pour the mixture into water and extract with methylene chloride (3x).[2]

-

Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by an appropriate method, such as column chromatography, to obtain pure 3-(azidomethyl)-3-methyloxetane.

General Procedure for the Synthesis of 3,3-Disubstituted Oxetane Ethers

This procedure outlines a Brønsted acid-catalyzed etherification of a tertiary oxetane alcohol, demonstrating an alternative route to C-O bond formation at the 3-position.

Materials:

-

3-Aryl-3-hydroxyoxetane

-

Alcohol (e.g., methanol, ethanol)

-

Brønsted acid catalyst (e.g., p-toluenesulfonic acid)

-

Dichloromethane

Procedure:

-

Dissolve the 3-aryl-3-hydroxyoxetane in dichloromethane.

-

Add the desired alcohol to the solution.

-

Add a catalytic amount of a Brønsted acid.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with dichloromethane, dry the organic layer, and concentrate to yield the crude ether.

-

Purify by column chromatography.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis of the starting material and its subsequent reaction with a nucleophile.

Synthesis of this compound Precursor

Caption: Workflow for the synthesis of a 3-(bromomethyl)oxetane precursor.

General Nucleophilic Substitution Workflow

Caption: A generalized experimental workflow for the SN2 reaction.

Conclusion

This compound is a versatile electrophile that readily undergoes SN2 reactions with a variety of nucleophiles. The stability of the oxetane ring under typical nucleophilic substitution conditions makes this an attractive method for the incorporation of the 3-fluorooxetane motif in drug discovery programs.[5][6] While further quantitative kinetic studies would be beneficial for a more precise comparison of nucleophile reactivity, the existing data and protocols confirm the reliability of this synthetic strategy. The workflows provided herein offer a clear visual guide for the planning and execution of these important transformations.

References

An In-depth Technical Guide on the Stability and Decomposition of 3-(Bromomethyl)-3-fluorooxetane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data on the stability and decomposition of 3-(Bromomethyl)-3-fluorooxetane is available in the public domain. This guide is a comprehensive overview based on the known chemistry of its functional groups and established principles of drug stability testing. The experimental protocols and decomposition pathways described herein are illustrative and should be adapted and verified through rigorous laboratory investigation.

Introduction

This compound is a key building block in medicinal chemistry, valued for the introduction of the 3-fluorooxetane moiety into drug candidates. This functional group can enhance metabolic stability, improve physicochemical properties, and modulate biological activity. However, the inherent reactivity of the bromomethyl group and the strained oxetane ring necessitates a thorough understanding of the compound's stability and decomposition profile to ensure the quality, safety, and efficacy of resulting pharmaceuticals. This technical guide provides a detailed examination of the potential stability challenges and decomposition pathways of this compound.

Physicochemical Properties and Recommended Storage

A summary of the key physicochemical properties and recommended storage conditions for this compound is presented in Table 1. Adherence to these storage conditions is crucial to minimize degradation.

Table 1: Physicochemical Properties and Recommended Storage of this compound

| Property | Value |

| Molecular Formula | C₄H₆BrFO |

| Molecular Weight | 168.99 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Approximately 149.6 °C (Predicted) |

| Storage Temperature | 2-8°C for short-term storage. For long-term storage, -20°C under an inert atmosphere is recommended.[1] |

| Handling Precautions | Store in a dry, cool, and well-ventilated place.[2] Keep container tightly closed and away from incompatible materials such as strong oxidizing agents and strong bases. |

Potential Decomposition Pathways

The structure of this compound contains two primary sites susceptible to degradation: the strained oxetane ring and the reactive bromomethyl group. The presence of a fluorine atom at the C3 position can also influence the reactivity of the oxetane ring.

Hydrolytic Degradation

Acid-Catalyzed Ring Opening: The oxetane ring is susceptible to ring-opening under acidic conditions.[3][4][5] Protonation of the oxetane oxygen is followed by nucleophilic attack by water, leading to the formation of a diol.

Solvolysis of the Bromomethyl Group: The carbon-bromine bond is polarized, making the methylene carbon electrophilic and susceptible to nucleophilic attack by water (hydrolysis) or other nucleophilic solvents. This results in the formation of the corresponding alcohol and hydrobromic acid.

The following diagram illustrates these potential hydrolytic degradation pathways.

Caption: Hypothetical hydrolytic decomposition of this compound.

Thermal Degradation

At elevated temperatures, homolytic cleavage of the C-Br bond is a likely decomposition pathway, generating a radical intermediate. This can lead to a variety of subsequent reactions, including dimerization and reaction with other molecules. The oxetane ring may also undergo thermal decomposition, although this typically requires higher temperatures.

Caption: Potential thermal decomposition via homolytic cleavage.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6] The following are detailed, albeit hypothetical, experimental protocols for conducting such studies on this compound.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). This stock solution is then subjected to the stress conditions outlined below. Samples are withdrawn at various time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method.

Hydrolytic Degradation Protocol

-

Acidic Conditions: The stock solution is mixed with an equal volume of 0.1 M HCl. The mixture is then stirred at room temperature and at an elevated temperature (e.g., 60°C).

-

Basic Conditions: The stock solution is mixed with an equal volume of 0.1 M NaOH. The mixture is then stirred at room temperature and at an elevated temperature (e.g., 60°C).

-

Neutral Conditions: The stock solution is mixed with an equal volume of purified water and heated to 60°C.

Oxidative Degradation Protocol

The stock solution is mixed with an equal volume of a 3% solution of hydrogen peroxide. The mixture is stirred at room temperature, protected from light.

Thermal Degradation Protocol

A sample of the solid compound is placed in a controlled temperature oven at a temperature below its boiling point (e.g., 80°C) for a specified period. A solution of the compound is also subjected to the same thermal stress.

Photolytic Degradation Protocol

A solution of the compound is exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark under the same conditions.

Quantitative Data Presentation

The results of forced degradation studies should be presented in a clear and concise tabular format to allow for easy comparison of the compound's stability under different stress conditions.

Table 2: Hypothetical Summary of Forced Degradation Studies of this compound

| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (Hypothetical) |

| 0.1 M HCl | 24 h | 60°C | 15% | 3-(Bromomethyl)-3-fluoropropane-1,3-diol |

| 0.1 M NaOH | 24 h | 60°C | 5% | 3-Fluoro-3-(hydroxymethyl)oxetane |

| Water | 48 h | 60°C | <2% | Trace amounts of 3-Fluoro-3-(hydroxymethyl)oxetane |

| 3% H₂O₂ | 24 h | RT | <1% | Not significant |

| Heat (Solid) | 7 days | 80°C | 8% | Dimerization products |

| Photolytic | 7 days | RT | <1% | Not significant |

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is crucial for the accurate quantification of this compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector or a mass spectrometer (LC-MS) would be the method of choice.

Hypothetical HPLC Method Parameters

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm or Mass Spectrometry (for identification of degradation products).

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

The workflow for developing and validating a stability-indicating method is illustrated below.

Caption: Workflow for stability-indicating method development.

Conclusion

While this compound is a valuable synthetic intermediate, its inherent structural features suggest potential for degradation under various stress conditions. The primary routes of decomposition are likely to be acid-catalyzed ring-opening of the oxetane and nucleophilic substitution of the bromomethyl group. Rigorous forced degradation studies, coupled with a validated stability-indicating analytical method, are imperative to fully characterize the stability of this compound. The information presented in this guide provides a foundational framework for researchers and drug development professionals to design and execute appropriate stability studies, ensuring the quality and reliability of this important building block in pharmaceutical research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mild Intramolecular Ring Opening of Oxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 3-(Bromomethyl)-3-fluorooxetane

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines a probable synthetic pathway for 3-(Bromomethyl)-3-fluorooxetane, a key intermediate in the development of fluorinated pharmaceuticals and agrochemicals. While a singular "first synthesis" publication is not readily identifiable in the surveyed literature, this guide constructs a chemically sound and referenced route based on established methodologies for the synthesis of analogous oxetane derivatives. The reactive bromomethyl group allows for straightforward coupling with nucleophiles, and the fluorinated oxetane moiety can enhance metabolic stability, membrane permeability, and binding affinity of active molecules.[1]

Physicochemical Properties

A summary of the known physical and chemical properties of the target compound and its immediate precursor is provided below.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 865451-86-1 | |

| Molecular Formula | C₄H₆BrFO | MySkinRecipes |

| Molecular Weight | 168.99 g/mol | MySkinRecipes |

| Boiling Point | 149.6 ± 25.0 °C (Predicted) | MySkinRecipes |

| Density | 1.66 ± 0.1 g/cm³ (Predicted) | MySkinRecipes |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, MS available | [2] |

Table 2: Physicochemical Data of 3-Fluoro-3-(hydroxymethyl)oxetane

| Property | Value | Source |

| CAS Number | 865451-85-0 | [3] |

| Molecular Formula | C₄H₇FO₂ | [3] |

| Molecular Weight | 106.10 g/mol | [3] |

| Boiling Point | 137.5 ± 15.0 °C (at 760 Torr) | [3] |

Proposed Synthetic Pathway

The synthesis of this compound is most logically achieved through a two-step process, beginning with the formation of the key intermediate, 3-Fluoro-3-(hydroxymethyl)oxetane, followed by the bromination of the primary alcohol.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 3-Fluoro-3-(hydroxymethyl)oxetane

The synthesis of 3,3-disubstituted oxetanes can be achieved from appropriately substituted dialkyl malonates.[4] This procedure outlines a plausible route to the key alcohol intermediate.

Step A: Reduction of Diethyl 2-((benzyloxy)methyl)-2-fluoromalonate to 2-((Benzyloxy)methyl)-2-fluoropropane-1,3-diol

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A solution of diethyl 2-((benzyloxy)methyl)-2-fluoromalonate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0-2.5 equivalents) in anhydrous THF at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step B: Cyclization to 3-((Benzyloxy)methyl)-3-fluorooxetane

-

Tosylation: The diol from the previous step (1.0 equivalent) is dissolved in pyridine or dichloromethane, and p-toluenesulfonyl chloride (TsCl) (1.0-1.1 equivalents) is added portion-wise at 0 °C. The reaction is stirred at room temperature until the mono-tosylated intermediate is formed (monitored by TLC).

-

Cyclization: Without isolating the tosylate, the reaction mixture is treated with a strong base such as sodium hydride (NaH) (1.1-1.2 equivalents) to induce intramolecular Williamson ether synthesis, forming the oxetane ring.[4]

-

Purification: The reaction is quenched, extracted with an organic solvent, washed, dried, and concentrated. The product is purified by column chromatography.

Step C: Deprotection to 3-Fluoro-3-(hydroxymethyl)oxetane

-

Hydrogenolysis: The protected oxetane is dissolved in a suitable solvent like ethanol or ethyl acetate. Palladium on carbon (Pd/C, 10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere until the debenzylation is complete.

-

Isolation: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 3-Fluoro-3-(hydroxymethyl)oxetane.

Part 2: Bromination of 3-Fluoro-3-(hydroxymethyl)oxetane

The conversion of the primary alcohol to the corresponding bromide can be accomplished via several methods. The Appel reaction is a common and effective choice.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-Fluoro-3-(hydroxymethyl)oxetane (1.0 equivalent) and anhydrous dichloromethane.

-

Reagent Addition: Add triphenylphosphine (PPh₃) (1.5 equivalents) and carbon tetrabromide (CBr₄) (1.3 equivalents) to the cooled solution (0 °C).[5]

-

Reaction: The resulting mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.[5] The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the pure this compound.[5] The byproduct, triphenylphosphine oxide, can be challenging to remove but may be precipitated out with a non-polar solvent or by forming a complex with zinc chloride.[5]

An alternative to the Appel reaction is the use of phosphorus tribromide (PBr₃). This reaction also typically proceeds with inversion of configuration via an Sₙ2 mechanism and is effective for primary and secondary alcohols.[6][7]

Workflow and Relationship Diagrams

Caption: Key experimental workflows for the synthesis of the target compound.

Caption: Logical relationship from starting materials to final application.

References

- 1. This compound [myskinrecipes.com]

- 2. 3-bromomethyl-3-fluorooxetane(865451-86-1) 1H NMR spectrum [chemicalbook.com]

- 3. canbipharm.com [canbipharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

In-Depth Technical Guide to the Physical Properties of 3-(Bromomethyl)-3-fluorooxetane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-3-fluorooxetane is a niche yet increasingly important building block in medicinal chemistry and drug discovery. Its rigid four-membered oxetane core, substituted with both a fluorine atom and a reactive bromomethyl group, offers a unique combination of properties that can be leveraged to enhance the pharmacological profiles of drug candidates. The fluorine atom can improve metabolic stability, binding affinity, and membrane permeability, while the bromomethyl group provides a convenient handle for further chemical modification. This guide provides a comprehensive overview of the known physical properties of this compound, along with detailed experimental protocols for their determination and a plausible synthetic route.

Core Physical Properties

Quantitative data for the physical properties of this compound are not extensively reported in peer-reviewed literature and often rely on predictions from computational models. The following table summarizes the available data.

| Physical Property | Value | Source |

| Molecular Formula | C₄H₆BrFO | - |

| Molecular Weight | 168.99 g/mol | - |

| Boiling Point | 149.6 ± 25.0 °C (Predicted) | |

| Density | 1.66 ± 0.1 g/cm³ (Predicted) | |

| Melting Point | Not available | |

| Refractive Index | Not available | |

| CAS Number | 865451-86-1 |

Synthesis of this compound

A likely synthetic pathway to this compound involves the bromination of its corresponding alcohol precursor, 3-fluoro-3-(hydroxymethyl)oxetane.

Experimental Workflow: Synthesis

Caption: Proposed synthesis workflow for this compound.

Detailed Synthetic Protocol (Proposed)

This protocol is based on standard procedures for the bromination of primary alcohols using phosphorus tribromide (PBr₃)[1][2][3].

Materials:

-

3-Fluoro-3-(hydroxymethyl)oxetane

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane (CH₂Cl₂)

-

Pyridine (optional, as a weak base)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-3-(hydroxymethyl)oxetane in anhydrous diethyl ether or dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (approximately 0.33 equivalents per equivalent of alcohol) to the stirred solution via a dropping funnel. If pyridine is used, it can be added to the reaction mixture prior to the PBr₃ addition.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Experimental Protocols for Physical Property Determination

The following are detailed, generalized protocols for determining the key physical properties of this compound.

Boiling Point Determination (Microscale Method)[5][6][7][8][9]

This method is suitable for small quantities of liquid.

Apparatus:

-

Melting point apparatus

-

Capillary tube (sealed at one end)

-

Small, thin-walled glass tube (e.g., a piece of a sealed melting point tube) to act as an inverted bell

Procedure:

-

Sample Preparation: Add a small amount of this compound to the capillary tube. Insert the small, inverted glass tube into the capillary tube, open end down.

-

Heating: Place the capillary tube assembly in the melting point apparatus. Heat the sample relatively quickly to about 15-20 °C below the expected boiling point.

-

Observation: Decrease the heating rate to about 2 °C per minute. Observe the inverted bell. A stream of bubbles will emerge as the liquid approaches its boiling point.

-

Determination: The boiling point is the temperature at which a continuous stream of bubbles emerges from the inverted bell. Alternatively, after a rapid stream of bubbles is observed, turn off the heat. The boiling point is the temperature at which the liquid re-enters the inverted bell.

Density Measurement (Pycnometer Method)[10][11][12][13][14]

A pycnometer is a flask with a specific, accurately known volume.

Apparatus:

-

Pycnometer with a stoppered capillary

-

Analytical balance

-

Thermostat or water bath

Procedure:

-

Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh Empty: Accurately weigh the empty, dry pycnometer.

-

Fill with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.

-

Equilibrate Temperature: Place the filled pycnometer in a thermostat or water bath at a constant, known temperature (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

-

Weigh Filled: Carefully dry the outside of the pycnometer and weigh it.

-

Calibrate with Water: Repeat steps 3-5 using distilled water, for which the density at the given temperature is known.

-

Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = (m_sample / m_water) * ρ_water where m_sample is the mass of the sample, m_water is the mass of the water, and ρ_water is the known density of water at the measurement temperature.

Melting Point Determination (Capillary Method)[1][15][16][17][18]

This protocol assumes the compound is a solid at room temperature. If it is a low-melting solid, the sample should be cooled before introduction into the capillary.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

Procedure:

-

Sample Preparation: Finely powder a small amount of the solid sample. Tap the open end of a capillary tube into the powder to introduce a small amount of the solid.

-

Packing: Invert the tube and tap it gently to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Heating: Place the capillary tube in the melting point apparatus. Heat rapidly to about 15-20 °C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2 °C per minute.

-

Determination: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Refractive Index Measurement (Abbe Refractometer)[19][20][21][22][23]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

Procedure:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Temperature Control: Ensure the refractometer prisms are at a constant, known temperature (e.g., 20 °C) by circulating water from the water bath.

-

Sample Application: Place a few drops of this compound onto the lower prism of the refractometer.

-

Measurement: Close the prisms and adjust the light source and eyepiece until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value from the scale. Take multiple readings and average them for accuracy.

Logical Relationships in Synthesis

The synthesis of this compound is logically dependent on the availability of its precursor and the successful execution of a standard organic transformation.

Caption: Logical flow for the successful synthesis of the target compound.

References

In-Depth Technical Guide: 3-(Bromomethyl)-3-fluorooxetane Safety Data Sheet (SDS)

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile of chemical reagents is paramount. This guide provides an in-depth analysis of the Safety Data Sheet (SDS) for 3-(Bromomethyl)-3-fluorooxetane, a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] The inclusion of fluorinated oxetane moieties can enhance metabolic stability, membrane permeability, and binding affinity in active molecules.[1]

Chemical Identification

| Identifier | Value |

| Product Name | This compound |

| CAS Number | 865451-86-1[2] |

| Molecular Formula | C₄H₆BrFO[3] |

| Molecular Weight | 168.99 g/mol [3][4] |

| SMILES | C1C(CO1)(CBr)F[4] |

| Synonyms | 3-bromomethyl-3-fluorooxetane[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are outlined below.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H332: Harmful if inhaled.[4]

Signal Word: Danger[4]

Pictograms:

First-Aid Measures

Detailed first-aid protocols are crucial for immediate and effective response to exposure.

| Exposure Route | First-Aid Protocol |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |

| Inhalation | If fumes, aerosols, or combustion products are inhaled, remove the person from the contaminated area to fresh air. Other measures are usually unnecessary.[5] |

| Skin Contact | If skin or hair contact occurs, flush skin and hair with running water and soap if available. Seek medical attention in the event of irritation.[5] |

| Eye Contact | If this product comes in contact with the eyes, wash out immediately with fresh running water. Ensure complete irrigation of the eye by keeping eyelids apart and away from the eye and moving the eyelids by occasionally lifting the upper and lower lids. Seek medical attention without delay; if pain persists or recurs, seek medical attention. Removal of contact lenses after an eye injury should only be undertaken by skilled personnel.[5] |

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

| Aspect | Protocol |

| Handling | Handling should be done in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam.[2] |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart from incompatible materials. Recommended storage temperature is 2-8°C.[2][4] |

Physical and Chemical Properties

| Property | Value |

| Appearance | No data available |

| Odor | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Flash Point | No data available |

| Density | No data available |

| Solubility | No data available |

Exposure Controls and Personal Protection

To ensure the safety of personnel, appropriate exposure controls and personal protective equipment (PPE) must be utilized.

| Control Parameter | Recommendation |

| Engineering Controls | Use only outdoors or in a well-ventilated area.[5] |

| Eye/Face Protection | Wear safety glasses with side-shields, chemical goggles, or a face shield.[5] |

| Skin Protection | Wear protective gloves and clothing.[5] |

| Respiratory Protection | If ventilation is inadequate, use a suitable respirator.[6] |

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available in the searched SDS documents. The hazard classifications are based on data from similar compounds or computational toxicology models. For specific experimental designs, researchers should refer to standard OECD or EPA guidelines for acute oral, dermal, and inhalation toxicity studies, as well as skin and eye irritation tests.

Visualizations

Hazard Response Workflow

The following diagram illustrates a logical workflow for responding to a potential exposure to this compound.

Caption: Hazard Response Workflow for this compound Exposure.

Personal Protective Equipment (PPE) Logic

This diagram outlines the decision-making process for selecting appropriate PPE when handling the compound.

Caption: PPE Selection Logic for Handling this compound.

References

Commercial Sourcing and Technical Data for 3-(Bromomethyl)-3-fluorooxetane

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the timely acquisition of high-quality, well-characterized building blocks is paramount. 3-(Bromomethyl)-3-fluorooxetane, a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals, is valued for its ability to introduce fluorinated oxetane moieties.[1] This strategic incorporation can enhance metabolic stability, membrane permeability, and binding affinity of active pharmaceutical ingredients. This guide provides an in-depth overview of the commercial suppliers of this compound (CAS No. 865451-86-1), along with available technical data to aid in its procurement and application.

Supplier and Specification Overview

A number of chemical suppliers offer this compound, typically synthesized for research and development purposes. The compound is identifiable by its CAS number 865451-86-1. While purity levels are generally high, it is crucial for researchers to obtain lot-specific certificates of analysis to confirm identity and purity before use. The following table summarizes the publicly available data from various commercial suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| Capot Chemical | 865451-86-1 | C4H6BrFO | 168.99 | Not specified | Not specified |

| Covethouse | 865451-86-1 | C4H6BrFO | 168.99 | Not specified | Sealed in dry, 2-8°C[2] |

| Aribo Biotechnology | 865451-86-1 | C4H6BrFO | 168.9922 | 97.00% | Not specified |

| Apollo Scientific | 865451-86-1 | Not specified | Not specified | Not specified | Not specified |

| Aaron-chem | 865451-86-1 | C4H6BrFO | 168.9922 | Not specified | Not specified |

| MySkinRecipes | 865451-86-1 | Not specified | Not specified | 97% | Not specified |

| BIOFOUNT | 865451-86-1 | C4H6OFBr | 168.99 | Not specified | -4℃ (1-2 weeks), -20℃ (1-2 years)[3] |

Experimental Protocols and Characterization

Detailed experimental protocols for the synthesis of this compound are proprietary to the commercial suppliers. However, the general synthetic strategies for similar fluorinated oxetanes have been reported in scientific literature. These methods often involve multi-step sequences starting from commercially available precursors.

For quality control and characterization, suppliers typically provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). Analytical techniques commonly employed for the characterization of such compounds include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are essential to confirm the chemical structure and the presence of the fluorine atom.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

BIOFOUNT explicitly mentions the availability of NMR, CoA, HPLC, and MSDS for their product, indicating a robust quality control process.[3] Researchers are strongly advised to request and review these documents from their chosen supplier prior to purchase and use.

Sourcing and Quality Control Workflow

The following diagram illustrates a recommended workflow for sourcing and ensuring the quality of this compound for research and development purposes.

This workflow emphasizes the importance of verifying the quality of the procured material in-house before its integration into critical experiments, thereby ensuring the reliability and reproducibility of research outcomes.

References

An In-depth Technical Guide to 3-(Bromomethyl)-3-fluorooxetane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-3-fluorooxetane is a key building block in medicinal chemistry, valued for its role in the synthesis of innovative therapeutic agents. The incorporation of the fluorinated oxetane moiety into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity.[1][2] The presence of a reactive bromomethyl group provides a versatile handle for synthetic transformations, allowing for the facile introduction of this desirable structural motif into a wide array of complex molecules.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and analytical characterization of this compound.

Physicochemical Properties

While experimentally determined physicochemical data for this compound is limited in the public domain, predicted values offer valuable insights for handling and reaction planning.

| Property | Value | Source |

| CAS Number | 865451-86-1 | [2] |

| Molecular Formula | C₄H₆BrFO | [2] |

| Molecular Weight | 168.99 g/mol | [2] |

| Boiling Point (Predicted) | 149.6 ± 25.0 °C | [3] |

| Density (Predicted) | 1.66 ± 0.1 g/cm³ | [3] |

Storage and Handling: this compound should be stored at 2-8°C in a sealed, dry, and light-proof container.[3]

Synthesis

Proposed Synthetic Pathway: Intramolecular Williamson Ether Synthesis

The synthesis of this compound would likely proceed from a suitable precursor, such as 2-(bromomethyl)-2-fluoro-1,3-propanediol. The reaction involves the deprotonation of one of the hydroxyl groups by a strong base to form an alkoxide, which then undergoes an intramolecular nucleophilic substitution (SN2) to displace the bromide, forming the strained four-membered oxetane ring.

DOT Diagram: Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical adaptation for the synthesis of this compound and should be approached with appropriate caution and optimization.

Materials:

-

2-(Bromomethyl)-2-fluoro-1,3-propanediol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

-

Solvent Addition: Add anhydrous THF to create a slurry.

-

Addition of Starting Material: Dissolve 2-(bromomethyl)-2-fluoro-1,3-propanediol (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent (e.g., dichloromethane or diethyl ether). Shake and separate the layers.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

DOT Diagram: Experimental Workflow

Caption: General experimental workflow for the synthesis.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. Commercial suppliers indicate the availability of ¹H NMR, IR, and MS spectra.[4] Researchers should expect the following characteristic signals:

¹H NMR: The spectrum would likely show signals corresponding to the methylene protons of the bromomethyl group and the oxetane ring. The fluorine atom will cause splitting of adjacent proton signals.